trans-3,4-Dimethoxypyrrolidine HCl
Overview
Description
trans-3,4-Dimethoxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethoxypyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide.
Industrial Production Methods: In industrial settings, the production of trans-3,4-Dimethoxypyrrolidine hydrochloride may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, trans-3,4-Dimethoxypyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, trans-3,4-Dimethoxypyrrolidine hydrochloride is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3,4-Dimethoxypyrrolidine: Lacks the trans configuration and hydrochloride salt.
3,4-Dimethoxy-2-pyrrolidinone: Contains a carbonyl group instead of the hydrochloride salt.
trans-3,4-Dimethoxy-2-pyrrolidine: Similar structure but with different functional groups.
Uniqueness: trans-3,4-Dimethoxypyrrolidine hydrochloride is unique due to its specific trans configuration and the presence of the hydrochloride salt. This configuration can lead to different biological activities and chemical reactivity compared to its cis isomer or other derivatives .
Properties
IUPAC Name |
(3S,4S)-3,4-dimethoxypyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHADJZKQYPPMFA-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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